
2-(6-Methylnaphthalen-2-yl)-2-oxoacetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Methylnaphthalen-2-yl)-2-oxoacetaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a naphthalene ring system substituted with a methyl group at the 6-position and an oxoacetaldehyde group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylnaphthalen-2-yl)-2-oxoacetaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 6-methylnaphthalene, which is commercially available or can be synthesized through Friedel-Crafts alkylation of naphthalene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: The methyl group at the 6-position is oxidized to form a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid is then reduced to an aldehyde using reagents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Formylation: Finally, the aldehyde group is introduced at the 2-position through a formylation reaction, typically using Vilsmeier-Haack reagent (DMF and POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Methylnaphthalen-2-yl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3)
Major Products Formed
Oxidation: 2-(6-Methylnaphthalen-2-yl)-2-oxoacetic acid
Reduction: 2-(6-Methylnaphthalen-2-yl)-2-hydroxyacetaldehyde
Substitution: Various substituted naphthalenes depending on the electrophile used
Aplicaciones Científicas De Investigación
2-(6-Methylnaphthalen-2-yl)-2-oxoacetaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a potential candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It can be used in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-(6-Methylnaphthalen-2-yl)-2-oxoacetaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The aldehyde group can form Schiff bases with amino groups in proteins, potentially altering their function.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylnaphthalene: Lacks the oxoacetaldehyde group, making it less reactive in certain chemical reactions.
2-Naphthaldehyde: Lacks the methyl group at the 6-position, which may influence its reactivity and interactions.
6-Methylnaphthalene-2-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of an oxoacetaldehyde group.
Uniqueness
2-(6-Methylnaphthalen-2-yl)-2-oxoacetaldehyde is unique due to the presence of both a methyl group and an oxoacetaldehyde group on the naphthalene ring
Propiedades
Fórmula molecular |
C13H10O2 |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
2-(6-methylnaphthalen-2-yl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C13H10O2/c1-9-2-3-11-7-12(13(15)8-14)5-4-10(11)6-9/h2-8H,1H3 |
Clave InChI |
OKNJVKGKXZOCOJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


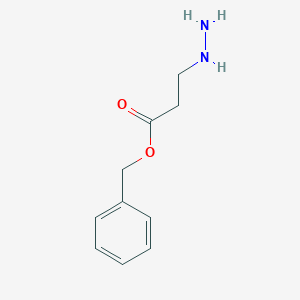
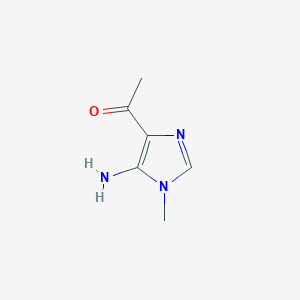
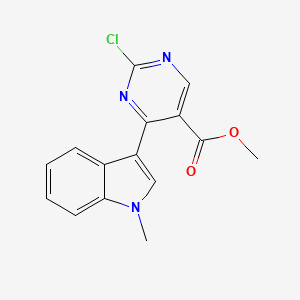

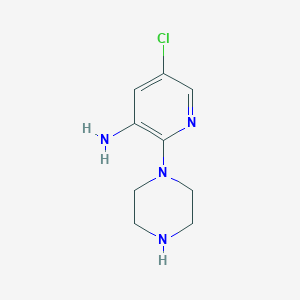
![3-(Benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde](/img/structure/B12829161.png)

![(2S,4R)-1-((S)-2-(2-(2-(2-(((3R,5S)-5-(((4-((S)-4-Acryloyl-3-(cyanomethyl)piperazin-1-yl)-7-(naphthalen-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)oxy)methyl)-1-methylpyrrolidin-3-yl)oxy)ethoxy)ethoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-](/img/structure/B12829171.png)

![N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-ethylthieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B12829189.png)
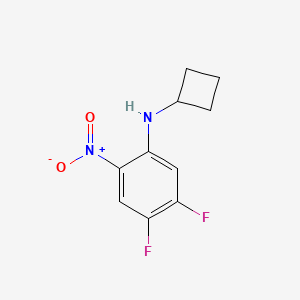


![(3S,8R,10S,14R)-17-[(3S)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12829216.png)
